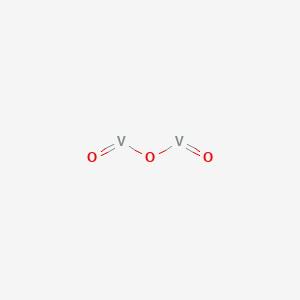

Vanadium(III) oxide

Descripción general

Descripción

It is a black solid that is typically prepared by reducing vanadium pentoxide (V₂O₅) with hydrogen or carbon monoxide . Vanadium(III) oxide is known for its unique properties, including its ability to undergo insulator-to-metal phase transitions, making it a subject of interest in various scientific fields .

Mecanismo De Acción

Mode of Action

Vanadium(III) oxide interacts with its targets by undergoing an insulator-to-metal phase transition (IMT) accompanied by structural change . This interaction is influenced by crystal structure, crystal field splitting, and strong hybridization between O2p and V3d bands . It also catalyzes the hydrolysis of ATP coupled with the exchange of sodium and potassium ions across the plasma membrane .

Biochemical Pathways

The compound’s action affects the electrochemical gradient of sodium and potassium ions, providing the energy for active transport of various nutrients . This process is part of the compound’s role in cellular redox reactions involving both reactive species of oxygen and nitrogen .

Result of Action

The action of this compound results in an abrupt change in conductivity from metallic to insulating at a critical temperature of 160 K . This also distorts the crystal structure to a monoclinic space group: C2/c . Furthermore, it creates the electrochemical gradient of sodium and potassium ions, providing the energy for active transport of various nutrients .

Análisis Bioquímico

Biochemical Properties

Vanadium(III) oxide is known to participate in cellular redox reactions involving both reactive species of oxygen and nitrogen (ROS and RNS). In different systems, vanadium stimulates nitric oxide formation or inhibits the stimulation of nitric oxide by cellular effectors . It is also known to interact with various physiological substrates that are otherwise functionalized by phosphate .

Cellular Effects

This compound has been shown to have effects on the cell cycle. It does not produce changes in cell viability at the concentrations used in studies, but it modifies the percentage of G1 and S phase cells in the cell cycle, decreases the expression of mRNA in their respective proteins (cyclin D, cyclin E, cdk2 and cdk4) and increases the expression of γH2AX and the levels of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to cause cell cycle delay in G1-S phase, which may be associated with a decrease in mRNA cyclin-cdk and its proteins and with intracellular oxidative stress, which may cause DNA double-strand damage and H2AX phosphorylation .

Temporal Effects in Laboratory Settings

This compound is known for its extreme sensitivity to external stimuli such as pressure, temperature, or doping. As a result, several vanadium oxides undergo insulator-to-metal phase transition (IMT) accompanied by structural change .

Dosage Effects in Animal Models

The dose of 7.5–8.4 mg vanadium/kg/day during gestation reported developmental effects in the offspring of rats and mice that included decreases in fetal growth and increases in resorption anomalies as well as gross, visceral, and skeletal malformations .

Metabolic Pathways

This compound is known to interact with various enzymes and cofactors. For example, it is the catalytic component of the active enzyme, which catalyzes the hydrolysis of ATP coupled with the exchange of sodium and potassium ions across the plasma membrane .

Transport and Distribution

This compound is soluble and thus drains into the ground water . It is also known to compete with iron for transferrin (binding site for transportation) and with lactoferrin as it is secreted in milk .

Subcellular Localization

The subcellular distribution of this compound and of ROS-modified proteins critically influence the redox-sensitive regulation of eNOS-dependent pathways. ROS localization in specific subcellular compartments can lead to selective oxidative modifications of eNOS and eNOS-associated proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Vanadium(III) oxide can be synthesized through several methods. One common method involves the reduction of vanadium pentoxide (V₂O₅) using hydrogen or carbon monoxide at high temperatures . Another method includes the use of ammonium metavanadate, which is dissolved in deionized water, followed by the addition of polyvinylpyrrolidone and sodium chloride. The mixture is then heated, freeze-dried, and calcined in an inert atmosphere to obtain vanadium trioxide .

Industrial Production Methods

Industrial production of vanadium trioxide often involves the reduction of vanadium pentoxide in a controlled environment. The process typically requires high temperatures and a reducing agent such as hydrogen or carbon monoxide. The resulting vanadium trioxide is then purified and processed for various applications .

Análisis De Reacciones Químicas

Types of Reactions

Vanadium(III) oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to vanadium pentoxide (V₂O₅) or reduced to vanadium(II) oxide (V₂O₂) depending on the reaction conditions .

Common Reagents and Conditions

Oxidation: this compound can be oxidized using oxygen or other oxidizing agents to form vanadium pentoxide.

Reduction: It can be reduced using hydrogen or carbon monoxide to form lower oxidation states of vanadium.

Substitution: This compound can react with various ligands to form vanadium complexes.

Major Products Formed

Oxidation: Vanadium pentoxide (V₂O₅)

Reduction: Vanadium(II) oxide (V₂O₂)

Substitution: Various vanadium complexes depending on the ligands used.

Aplicaciones Científicas De Investigación

Vanadium(III) oxide has a wide range of scientific research applications:

Comparación Con Compuestos Similares

Vanadium(III) oxide can be compared with other vanadium oxides, such as vanadium pentoxide (V₂O₅) and vanadium dioxide (VO₂):

Vanadium Pentoxide (V₂O₅): Unlike vanadium trioxide, vanadium pentoxide is a strong oxidizing agent and is widely used as a catalyst in industrial processes.

Vanadium Dioxide (VO₂): Vanadium dioxide is known for its ability to undergo a metal-insulator transition at a specific temperature, making it useful in smart materials and electronic devices.

Similar Compounds

- Vanadium Pentoxide (V₂O₅)

- Vanadium Dioxide (VO₂)

- Vanadium(II) Oxide (V₂O₂)

This compound stands out due to its unique combination of properties, including its phase transition behavior and its versatility in various chemical reactions .

Propiedades

IUPAC Name |

oxo(oxovanadiooxy)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAFTZQGYMGWLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[V]O[V]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3V2, V2O3 | |

| Record name | VANADIUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANADIUM TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0455 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | vanadium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Vanadium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90892259 | |

| Record name | Vanadium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.881 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vanadium trioxide appears as a black crystalline solid. Density 4.87 g / cm3. Slightly soluble in water. Irritating to skin and eyes. May be toxic by ingestion. Used to make other chemicals. Used as a catalyst., Dry Powder, Black solid; Insoluble in water; [Merck Index] Black or dark blue odorless powder; Slightly soluble in water; [MSDSonline], BLACK POWDER. | |

| Record name | VANADIUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadium oxide (V2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VANADIUM TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0455 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Approximately 3000 °C | |

| Record name | VANADIUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.01 g/100 mL at 20 °C, Insoluble in water, Slightly soluble in cold water (20-25 °C), soluble in hot water, Difficultly soluble in acids, Soluble in nitric acid, hydrogen fluoride, alkali ..., Solubility in water, g/100ml at 20 °C: 0.01 (very poor) | |

| Record name | VANADIUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANADIUM TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0455 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.87 g/cu cm, 4.87 g/cm³ | |

| Record name | VANADIUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANADIUM TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0455 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Black powder, Black crystals | |

CAS No. |

1314-34-7 | |

| Record name | VANADIUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadium trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium oxide (V2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Divanadium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANADIUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANADIUM TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0455 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1940 °C, 1970 °C | |

| Record name | VANADIUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANADIUM TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0455 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Q1: What are some methods for synthesizing vanadium trioxide?

A1: Vanadium trioxide can be synthesized through various methods, including:

- Reduction of vanadium pentoxide (V2O5) with carbon: This method offers a simple approach without requiring a protective atmosphere or vacuum. []

- Reduction of sodium vanadate salt with carbon-containing reducing gas: This method, conducted at high temperatures, results in vanadium trioxide and sodium carbonate. []

- Direct electrolysis of vanadate: This approach utilizes a graphite or corundum crucible filled with vanadate and a fused salt, eliminating the need for ammonium precipitation or calcining. []

- Thermal decomposition of hydrazine-containing vanadium salt: This method offers a unique route to synthesize V2O3 with magnetic and conductive properties. []

- Microwave reduction of ammonium vanadate: This technique allows for the complete conversion of ammonium vanadate to V2O3 without requiring additional reducing agents. []

Q2: What is the molecular formula and weight of vanadium trioxide?

A2: The molecular formula of vanadium trioxide is V2O3. Its molecular weight is 149.88 g/mol.

Q3: How is the structure of vanadium trioxide characterized?

A3: Vanadium trioxide's structure can be characterized using various techniques:

- X-ray diffraction (XRD): This technique helps identify the crystal structure and phase purity of V2O3. [, , ]

- Scanning electron microscopy (SEM): SEM provides insights into the morphology and particle size of V2O3. [, ]

- Transmission electron microscopy (TEM): TEM offers higher resolution imaging, revealing details about the crystal structure and defects in V2O3. []

Q4: What makes vanadium trioxide suitable for energy storage applications?

A4: Vanadium trioxide's unique properties make it highly attractive for energy storage applications:

- Metal-insulator transition (MIT): V2O3 exhibits a reversible MIT, meaning its electrical resistivity changes dramatically with temperature. []

- High theoretical capacity: V2O3 possesses a high theoretical capacity for lithium-ion storage, making it a promising anode material. [, ]

- Redox activity: The multiple oxidation states of vanadium in V2O3 enable efficient charge storage and release in batteries. [, , , ]

Q5: How does the addition of vanadium trioxide affect copper metal matrix composites?

A5: Incorporating vanadium trioxide into copper metal matrix composites (CMMCs) can enhance their properties:

- Improved grain size: V2O3 addition refines the grain size of copper, leading to enhanced mechanical properties. []

- Enhanced strength and hardness: V2O3 reinforcement increases the tensile strength, ultimate strength, and Vickers hardness of the composite. []

- Improved wear resistance: The presence of V2O3 particles enhances the wear resistance of the composite material. []

Q6: Can vanadium trioxide be used in lithium-sulfur batteries?

A6: Yes, vanadium trioxide shows potential as a cathode matrix material in lithium-sulfur batteries:

- Polysulfide trapping: V2O3 can chemically adsorb and trap soluble polysulfides, mitigating the shuttle effect and improving battery cycling stability. [, ]

- Enhanced mass transport: Hierarchical porous carbon microspheres modified with ultrafine V2O3 provide efficient pathways for ion and electron transport. []

Q7: What are the catalytic properties and applications of vanadium trioxide?

A7: Vanadium trioxide exhibits catalytic activity in various reactions:

- H2S sensing: V2O3-NiO nanostructures demonstrate enhanced sensitivity and selectivity for detecting hydrogen sulfide gas. []

- Nitrogen oxide removal: Vanadium trioxide-based catalysts show promise in removing nitrogen oxides from fuel gas, particularly at low temperatures. []

- Co-gasification of petroleum coke and coal: Vanadium species, including vanadium trioxide, play a role in the transformation and volatilization of elements during co-gasification. []

Q8: What is the role of vanadium trioxide in vanadium redox flow batteries?

A8: Vanadium trioxide serves as a precursor for preparing the electrolyte solution in vanadium redox flow batteries:

- Electrolyte preparation: Vanadium trioxide, along with vanadium pentoxide and sulfuric acid, is used to synthesize the vanadium electrolyte solution. [, , ]

Q9: How stable is vanadium trioxide under different conditions?

A9: Vanadium trioxide exhibits varying stability depending on the environment:

- Thermal stability: V2C MXene, a derivative of V2O3, shows stability in argon up to 375°C but oxidizes to vanadium trioxide and vanadium carbide at higher temperatures. In air, it remains stable up to 150°C. []

- Oxidation: Under controlled oxidation conditions, vanadium trioxide can be converted to vanadium pentoxide. []

Q10: What are the considerations for material compatibility with vanadium trioxide?

A10: Material compatibility is crucial when working with vanadium trioxide:

- Refractory materials: Studies have investigated the suitability of various refractory materials, such as calcined dolomite and calcium oxide, for use with V2O3 at high temperatures. []

- Electrode materials: Vanadium trioxide's interaction with different electrode materials, such as graphite, needs to be considered for battery applications. []

Q11: How is computational chemistry used to study vanadium trioxide?

A11: Computational chemistry provides valuable insights into the properties and behavior of V2O3:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B72522.png)

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B72526.png)

![methyl (4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B72540.png)